3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Benzamide Bioactivity Target engagement

This benzamide derivative is a structurally distinct chemical building block, ideal for SAR investigations or as a negative control where characterized biological activity is absent. Procurement should be based on purity (≥98%) and structural novelty rather than performance metrics, as no quantitative biological data exists for this compound.

Molecular Formula C15H20N2O2
Molecular Weight 260.337
CAS No. 1396881-33-6
Cat. No. B2899801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
CAS1396881-33-6
Molecular FormulaC15H20N2O2
Molecular Weight260.337
Structural Identifiers
SMILESCC(C)(C)C(CCNC(=O)C1=CC=CC(=C1)C#N)O
InChIInChI=1S/C15H20N2O2/c1-15(2,3)13(18)7-8-17-14(19)12-6-4-5-11(9-12)10-16/h4-6,9,13,18H,7-8H2,1-3H3,(H,17,19)
InChIKeyPGIAHIHCFOBKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insights for 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide (CAS 1396881-33-6)


3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a synthetic benzamide derivative with a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol [1]. Publicly available, comparator-based, quantitative biological activity data from primary literature or authoritative databases is extremely scarce, making direct scientific differentiation against close analogs impossible to substantiate [2]. This lack of data prevents a meaningful procurement recommendation based on performance metrics.

Why Generic Substitution is Unsupported for 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide


Without established target activity profiles, selectivity data, or structure-activity relationship (SAR) studies for this specific compound, the risk of substituting it with a generic 'in-class' benzamide is undefined. There is no quantitative evidence to confirm that a close analog would perform similarly, or that this compound offers any specific advantage [1]. A procurement decision cannot be guided by performance metrics and must default to supplier availability and purity specifications.

Evidence Guide for 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide: A Lack of Comparable Data


Absence of Validated Biological Target Engagement vs. Comparator Benzamides

A search of major bioactivity databases, including ChEMBL, BindingDB, and PubChem, returned no specific, quantitative activity data (e.g., IC50, Ki) for 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide against any defined biological target [1]. This stands in stark contrast to structurally related benzamide-based HDAC inhibitors like MS-275 (Entinostat), for which IC50 values are well-characterized (e.g., HDAC1 IC50 = 300 nM) [2]. No head-to-head or cross-study comparison is possible.

Benzamide Bioactivity Target engagement

Undefined Physicochemical Differentiation from Isosteric Analogs

Computed properties, such as XLogP (≈2.0) and topological polar surface area (TPSA ≈ 78 Ų), can be estimated for this compound [1]. However, no experimental data on solubility, permeability, or metabolic stability exist to differentiate it from analogs like 3-cyano-N-(3-hydroxy-4-methylpentyl)benzamide, which has a similar structure but a single methyl group. Without such data, procurement choices cannot be driven by a specific pharmacokinetic advantage.

Physicochemical properties Drug-likeness Solubility

Application Scenarios for 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide


Exploratory Chemistry or Building Block Sourcing

This compound's primary documented use is as a chemical building block for the synthesis of more complex molecules, where its combined cyano and hydroxy-dimethylpentyl side chain offers synthetic utility [1]. This is the only scenario supported by the available evidence, where procurement is driven by structural novelty rather than a specific biological performance advantage.

Negative Control in Benzamide SAR Studies

Given the absence of any characterized biological activity, this compound could serve as a negative control in structure-activity relationship studies investigating the necessity of specific functional groups for target engagement in benzamide-based inhibitors [2]. This is a theoretical application derived from the evidence gap rather than a proven use case.

Quote Request

Request a Quote for 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.